1-(2,3-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(2,3-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (hereafter referred to as the target compound) is a hybrid heterocyclic molecule combining a 1,2,3-triazole core with a 1,2,4-oxadiazole moiety. Its structure features:
- A 2,3-dimethylphenyl substituent at position 1 of the triazole ring.
- A 3-(thiophen-2-yl)-1,2,4-oxadiazole group at position 2.
- An amine at position 4.
Below, we systematically compare this compound with structurally analogous derivatives, focusing on substituent effects, synthesis strategies, and biological relevance.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-9-5-3-6-11(10(9)2)22-14(17)13(19-21-22)16-18-15(20-23-16)12-7-4-8-24-12/h3-8H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWVWUNLLHYPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Triazole Ring: This step often involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Introduction of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Assembly: The final step involves the coupling of the triazole-oxadiazole intermediate with the thiophene derivative under suitable conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-(2,3-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents. For example, halogenation can be achieved using halogens or halogenating agents.
Cyclization: The presence of multiple functional groups allows for intramolecular cyclization reactions under appropriate conditions, leading to the formation of new ring structures.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its electronic properties.
Organic Synthesis: The compound serves as a valuable building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues and their substituent differences are summarized in Table 1 .
Table 1: Structural Comparison of the Target Compound with Analogues
Key Observations:
In contrast, the 3,5-dimethoxyphenyl group in introduces hydrogen-bonding capability, while the 3-(trifluoromethyl)phenyl in enhances lipophilicity and metabolic resistance . The absence of a triazole ring in (replaced by thiazole) simplifies the scaffold but may reduce bioactivity diversity.
Oxadiazole Substituents :
- The thiophen-2-yl group in the target compound offers aromatic heterocyclic diversity, favoring interactions with hydrophobic enzyme pockets. Analogues with 4-methylphenyl () prioritize steric and electronic modulation over π-system flexibility.
Yield and Purity Considerations:
- The benzothiazole-derived triazoles in achieve high yields (82–97%), suggesting that electron-deficient nitriles (e.g., thiophene in the target) may require optimized reaction times or catalysts.
Biological Activity
1-(2,3-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This compound features multiple functional groups including a triazole ring, an oxadiazole ring, and a thiophene ring, which contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 272.32 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cycloaddition reactions between azides and alkynes.
- Introduction of the Oxadiazole Ring : This can be accomplished via the reaction of hydrazides with carboxylic acid derivatives.
- Attachment of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are often employed.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:
- A study reported that derivatives of 1,2,4-oxadiazoles have shown promising activity against various cancer cell lines including breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancers with IC50 values ranging from 0.39 to 6.82 µM depending on the specific derivative tested .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2,3-dimethylphenyl)-... | MCF-7 | 3.16 |
| 1-(2,3-dimethylphenyl)-... | HCT-116 | 2.74 |
| 1-(2,3-dimethylphenyl)-... | PC-3 | 0.39 |
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Enzymes : They have been shown to inhibit various enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which play critical roles in cancer cell proliferation and survival .
- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic pathways.
Other Biological Activities
Beyond anticancer properties, compounds containing oxadiazole and triazole moieties have also been explored for:
- Antibacterial and Antifungal Activities : Studies suggest that these compounds exhibit significant activity against various bacterial strains and fungi.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
Study on Anticancer Efficacy
In a recent study published in PubMed Central, several derivatives were synthesized and evaluated for their anticancer activity against a panel of cell lines including leukemia and melanoma. Notably, one compound demonstrated an IC50 value of approximately 0.67 µM against the PC-3 prostate cancer cell line .
Comparative Analysis
A comparative analysis involving multiple oxadiazole derivatives indicated that modifications to the thiophene ring could enhance biological activity significantly. For example, substituting different functional groups on the thiophene ring resulted in varied potency against specific cancer types .
Q & A
Basic Question | Structural Analysis
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and triazole/oxadiazole carbons (δ 145–160 ppm).
- IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C=N/C-O bands (1600–1650 cm⁻¹).
- X-ray Crystallography : Resolve tautomeric forms and confirm dihedral angles between aromatic rings (e.g., 2.3° deviation in triazole-phenyl planes) .
Which in vitro assays are suitable for preliminary biological activity screening?
Basic Question | Biological Screening
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets). Correlate activity with logP and H-bond acceptor counts .
How can contradictions in substituent effects on biological activity be resolved?
Advanced Question | Data Contradiction Analysis
Use computational tools (e.g., molecular docking to compare binding modes of thiophene vs. phenyl substituents) and validate with isosteric replacements (e.g., replacing thiophene with furan). Cross-reference IC₅₀ data from multiple cell lines to distinguish target-specific effects from cytotoxicity .
What mechanistic studies clarify the regioselectivity of triazole-oxadiazole coupling?
Advanced Question | Reaction Mechanism
- Kinetic Studies : Vary reactant stoichiometry to identify rate-limiting steps.
- Isotopic Labeling : Use ¹⁵N-labeled azides to track triazole formation via Huisgen cycloaddition.
- DFT Calculations : Model transition states to explain preference for 1,4-disubstituted triazoles .
How to design a structure-activity relationship (SAR) study for this compound?
Advanced Question | SAR Design
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring.
- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical H-bond donors/acceptors.
- In Vivo Validation : Compare pharmacokinetics (AUC, Cmax) of top candidates in rodent models .
What strategies mitigate stability issues in aqueous solutions?
Advanced Question | Stability Challenges
- Degradation Studies : Use LC-MS to identify hydrolysis products (e.g., oxadiazole ring cleavage at pH < 3).
- Formulation : Employ cyclodextrin inclusion complexes or PEGylation to enhance solubility.
- Storage : Lyophilize under argon to prevent oxidation .
How is regioselectivity controlled during triazole ring formation?
Advanced Question | Regioselectivity
- Catalyst Optimization : Cu(I) vs. Ru(II) catalysts for 1,4- vs. 1,5-triazole isomers.
- Solvent Effects : Higher polarity solvents favor 1,4-regioselectivity.
- Computational Screening : Predict steric/electronic biases using Gaussian or ORCA .
What methods improve solubility for in vivo studies?
Advanced Question | Solubility Enhancement
- Co-Solvents : Use Cremophor EL or DMSO/PBS mixtures (<5% v/v).
- Prodrug Design : Introduce phosphate esters or glycosides.
- Nanoparticle Encapsulation : PLGA nanoparticles for sustained release .
How to validate the compound’s target engagement in complex biological systems?
Advanced Question | Target Validation
- CRISPR Knockout : Generate target gene KO cell lines and assess activity loss.
- SPR/BLI : Measure binding kinetics (Kd, kon/koff) for putative targets.
- PET Imaging : Radiolabel with ¹⁸F for biodistribution studies in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
